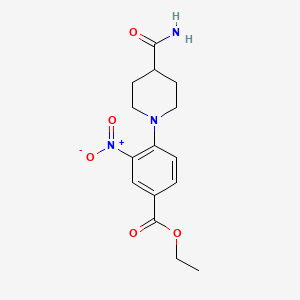

Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate

Description

Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate is a benzoate ester derivative featuring a nitro group at the 3-position and a 4-carbamoylpiperidin-1-yl substituent at the 4-position of the benzene ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of benzimidazole-based pharmacophores, which are widely explored for their inhibitory properties against biological targets such as enzymes or receptors .

The synthesis of such derivatives typically involves nucleophilic aromatic substitution (SNAr) reactions. For example, ethyl 4-chloro-3-nitrobenzoate (or similar halogenated precursors) reacts with amines under basic conditions (e.g., triethylamine in THF) to replace the halogen with an amine group . In this case, 4-carbamoylpiperidine acts as the nucleophile, introducing both a piperidine ring and a carbamoyl moiety.

Properties

IUPAC Name |

ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5/c1-2-23-15(20)11-3-4-12(13(9-11)18(21)22)17-7-5-10(6-8-17)14(16)19/h3-4,9-10H,2,5-8H2,1H3,(H2,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEPOMVYKKOHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201197371 | |

| Record name | Ethyl 4-[4-(aminocarbonyl)-1-piperidinyl]-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942474-60-4 | |

| Record name | Ethyl 4-[4-(aminocarbonyl)-1-piperidinyl]-3-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[4-(aminocarbonyl)-1-piperidinyl]-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate typically begins with commercially available starting materials such as 4-nitrobenzoic acid, piperidine, and ethyl chloroformate.

Step 1 Formation of 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoic acid:

Step 2 Esterification:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

-

Reduction

Reaction: The nitro group in ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate can be reduced to an amino group.

Reagents: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Products: The major product is ethyl 4-(4-carbamoylpiperidin-1-yl)-3-aminobenzoate.

-

Hydrolysis

Reaction: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.

Reagents: Acidic or basic conditions can be used, such as hydrochloric acid or sodium hydroxide.

Products: The major product is 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoic acid.

-

Substitution

Reaction: The carbamoyl group can be substituted with other functional groups.

Reagents: Various nucleophiles can be used, such as amines or alcohols.

Products: The products depend on the nucleophile used, resulting in different substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate is primarily investigated for its role as a pharmaceutical intermediate. Its structure suggests potential activity in the development of analgesics and anesthetics, similar to its analogs such as procaine and benzocaine, which are known for their local anesthetic properties .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the esterification of 4-nitrobenzoic acid with appropriate amines under specific conditions that enhance yield and selectivity. Recent studies have highlighted methods involving ultradispersed natural zeolite catalysts and microwave-assisted synthesis that improve the efficiency of producing such compounds .

Pain Management

Given its structural similarity to established local anesthetics, this compound may exhibit efficacy in pain management therapies. Research indicates that derivatives of this compound could be formulated into new analgesics that offer improved safety profiles and reduced side effects compared to traditional options .

Cancer Treatment

Emerging studies suggest that compounds like this compound could play a role in cancer therapeutics. For instance, it has been explored in the context of immune-stimulatory conjugates that enhance the efficacy of cancer treatments while mitigating associated toxicities . The ability to modify its structure allows for the development of targeted therapies aimed at specific cancer types.

Pharmacokinetics and Efficacy

Research on pharmacokinetic profiles of related compounds indicates that modifications can lead to significant differences in bioavailability and therapeutic effectiveness. For instance, studies on similar nitrobenzoate derivatives have shown varying degrees of efficacy in animal models, suggesting that this compound could be optimized for better performance through systematic variation of its chemical structure .

Safety Profiles

Safety assessments are crucial for any new pharmaceutical agent. Preliminary studies on structurally similar compounds indicate a need for comprehensive toxicity evaluations to ensure safety in clinical applications. This compound's potential side effects must be characterized through rigorous testing before it can advance to clinical trials .

Data Summary Table

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Intermediate for analgesics; potential local anesthetic properties |

| Therapeutic Applications | Pain management; cancer treatment via immune-stimulatory conjugates |

| Synthesis Methods | Ultrasonic and microwave-assisted methods improve yield |

| Safety Assessment | Requires comprehensive toxicity evaluations before clinical use |

Mechanism of Action

The mechanism of action of ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate depends on its specific application:

-

Molecular Targets

Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate binding.

Receptor Modulation: It may interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.

-

Pathways Involved

Signal Transduction: The compound can affect signal transduction pathways, altering cellular responses to external stimuli.

Metabolic Pathways: It may influence metabolic pathways by inhibiting key enzymes involved in metabolic processes.

Comparison with Similar Compounds

Structural and Functional Differences

Physicochemical Properties

- Melting Points : Ethyl 3-nitrobenzoate derivatives generally exhibit melting points between 47–57°C, but bulky substituents (e.g., cyclohexyl) increase melting points due to reduced molecular flexibility .

- Solubility : The carbamoyl group in the target compound enhances water solubility compared to methyl or cyclohexyl derivatives, though nitro groups retain hydrophobicity .

Role in Drug Development

- Benzimidazole Precursors : this compound is a precursor to benzimidazoles, which are investigated for antiviral, anticancer, and antimicrobial activities .

- Hydrogen-Bonding Patterns : Crystal structure analyses (e.g., ) highlight the importance of nitro and carbamoyl groups in forming intermolecular hydrogen bonds, stabilizing molecular aggregates .

Commercial Availability

The compound and its analogues are available from suppliers like Arctom and MolPort (priced at $8–$93 per gram), indicating their utility in high-throughput drug discovery .

Biological Activity

Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate is a compound that has garnered interest for its potential biological activities. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C15H18N4O3

- Molecular Weight : 302.33 g/mol

The structure consists of a nitrobenzoate moiety linked to a piperidine ring substituted with a carbamoyl group. This unique structure may contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could interact with receptors that mediate neurotransmission and other signaling pathways, influencing physiological responses.

- Cell Proliferation and Apoptosis : Studies suggest it may affect cell cycle regulation and promote apoptosis in certain cancer cell lines.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Case Studies and Research Findings

- Antitumor Studies : A study investigated the compound's effect on various cancer cell lines, showing significant cytotoxicity against human leukemia cells. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

- Neuroprotection : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

- Anti-inflammatory Mechanisms : In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent .

Q & A

Basic: What are the common synthetic routes for preparing Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate, and what analytical techniques confirm its structure?

Methodological Answer:

The compound is synthesized via nucleophilic aromatic substitution (SNAr) of a nitrobenzoate ester precursor. A representative approach involves reacting ethyl 4-chloro-3-nitrobenzoate with 4-carbamoylpiperidine in the presence of a base (e.g., triethylamine) in THF at room temperature . Post-reaction, purification via recrystallization (ethanol/water) removes unreacted reagents. Structural confirmation employs:

- 1H/13C NMR : To verify substitution patterns (e.g., disappearance of aromatic chloride signals and appearance of piperidinyl protons).

- IR Spectroscopy : Confirms ester carbonyl (C=O, ~1700 cm⁻¹) and carbamoyl (N-H, ~3300 cm⁻¹) groups.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) validate the molecular weight.

- Single-Crystal X-ray Diffraction : Resolves bond lengths/angles and confirms stereochemistry .

Basic: How is the purity of this compound assessed during synthesis?

Methodological Answer:

Purity is monitored using:

- Thin-Layer Chromatography (TLC) : Hexane/ethyl acetate (8:2 v/v) tracks reaction progress and identifies byproducts .

- Melting Point Analysis : Sharp melting ranges indicate high crystallinity.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns quantify purity (>95% area under the curve).

- Elemental Analysis : Validates C, H, N percentages within ±0.4% of theoretical values.

Advanced: What challenges arise in the crystallographic analysis of Ethyl 4-substituted-3-nitrobenzoate derivatives?

Methodological Answer:

Key challenges include:

- Non-Merohedral Twinning : Observed in derivatives with flexible substituents (e.g., carbamoylpiperidine), leading to overlapping diffraction patterns. This is addressed using twin refinement in SHELXL .

- Hydrogen Bonding Ambiguity : Nitro and carbamoyl groups form complex hydrogen-bonded networks. Graph set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) or C(6) chains to interpret aggregation patterns .

- Disorder in Crystal Lattices : Partial occupancy of substituents is resolved by refining anisotropic displacement parameters and applying restraints in SHELX .

Advanced: How do solvent, base, and stoichiometry impact yield in the SNAr synthesis of this compound?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of 4-carbamoylpiperidine. THF minimizes side reactions compared to DMSO .

- Base Stoichiometry : Excess triethylamine (3.0 equiv.) neutralizes HCl byproducts, shifting equilibrium toward product formation .

- Reagent Ratios : Using 2.0 equiv. of 4-carbamoylpiperidine ensures complete displacement of chloride, improving yields to >75% .

Advanced: How are contradictions between spectroscopic and crystallographic data resolved?

Methodological Answer:

Discrepancies arise due to:

- Dynamic Effects in Solution : Rotameric equilibria in NMR vs. static solid-state structures. For example, piperidinyl chair conformers may average NMR signals but are fixed in crystals.

- Tautomerism : Carbamoyl groups may exhibit keto-enol tautomerism in solution, resolved via variable-temperature NMR or X-ray data .

Resolution Workflow :

Cross-validate with 2D NMR (COSY, NOESY) to assign spatial correlations.

Compare experimental IR/Raman spectra with DFT-calculated vibrational modes.

Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions in crystallographic data .

Advanced: How can computational tools predict hydrogen bonding and crystal packing?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict solvent-accessible surfaces and preferred hydrogen-bonding partners (e.g., nitro→carbamoyl interactions).

- MERCURY Software : Visualizes packing motifs and calculates void volumes to assess stability .

- Etter’s Graph Set Theory : Classifies hydrogen bonds into design patterns (e.g., D , S motifs) for predictive crystal engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.